2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O2S/c1-31-16-8-4-14(5-9-16)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKIKZPMWGRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Key Functional Groups
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anti-inflammatory effects.
- Pyrazolo-triazine core : Associated with diverse pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing oxadiazole rings have been reported to show cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Compounds with pyrazole and oxadiazole scaffolds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. A comparative study showed that related compounds exhibited IC50 values ranging from 0.2 to 1.33 μM against COX-II, indicating promising anti-inflammatory potential .
Antimicrobial Activity
The presence of the methylsulfanyl group is noteworthy as sulfur-containing compounds often display antimicrobial properties. Research has shown that similar structures possess activity against various bacterial strains, suggesting that this compound may also exhibit such effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl and oxadiazole groups can significantly impact pharmacological efficacy. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and potential receptor affinity |
| Variation in halogen substituents | Altered binding interactions and activity spectrum |
Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo[1,5-d][1,2,4]triazine derivatives demonstrated that compounds similar to the target molecule exhibited potent antitumor activity against human cancer cell lines (IC50 values < 10 μM). The study highlighted the importance of the oxadiazole moiety in enhancing cytotoxicity .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of related compounds showed that they effectively inhibited COX-II activity in vitro. The results indicated that structural modifications could lead to improved selectivity and reduced side effects compared to traditional NSAIDs .
Scientific Research Applications
Recent studies have highlighted the biological activity of this compound in several areas:
Anticancer Activity
Research has identified this compound as a potential anticancer agent. A study published in ResearchGate demonstrated its effectiveness against various cancer cell lines through high-throughput screening methods on multicellular spheroids. The compound exhibited significant cytotoxicity, suggesting that it could be developed into a therapeutic agent for cancer treatment .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. An updated review on the synthesis and antibacterial properties of similar compounds indicated that modifications to the pyrazolo-triazine structure can enhance its efficacy against bacterial strains . The incorporation of the oxadiazole moiety contributes to its bioactivity.
Anticonvulsant Effects
Preliminary studies suggest that compounds with similar structures exhibit anticonvulsant properties. The presence of electron-withdrawing groups such as fluorine and methylsulfanyl enhances the pharmacological profile of these compounds . The specific mechanism of action remains to be fully elucidated but is an area of active research.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with altered biological activities. Techniques such as oxidative cyclization and diazotation have been employed to modify the core structure while maintaining its bioactivity .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Case Study 1: Anticancer Screening
A comprehensive screening conducted on a library of drug candidates identified this compound as a promising candidate for further development in cancer therapies. The study utilized multicellular spheroids to better mimic the tumor microenvironment, revealing enhanced efficacy compared to traditional monolayer cultures .
Case Study 2: Antibacterial Testing
In vitro testing against common bacterial strains demonstrated that derivatives of this compound exhibited significant antibacterial effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions could lead to improved potency .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Core Heterocycles
The compound’s closest analog, 5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (), differs in two key substituents:
- Oxadiazole substituent: A 3-chloro-4-fluorophenyl group replaces the methylsulfanylphenyl group.
- Pyrazolo-triazinone substituent: A 4-ethoxyphenyl group replaces the 4-fluorophenyl group. Ethoxy groups may improve lipophilicity compared to fluorophenyl, altering bioavailability .
Another analog, 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (), shares fluorophenyl and triazole components but lacks the pyrazolo-triazinone core. Its molecular weight (430.5 g/mol) is comparable, suggesting similar solubility challenges, though the pyrrole-pyrazole unit may confer distinct electronic properties .
Crystal Packing and Isostructurality
Compounds 4 and 5 from are isostructural, with triclinic symmetry and two independent molecules per asymmetric unit. Their crystal packing varies slightly due to halogen substituents (Cl vs. F), demonstrating how minor substituent changes influence solid-state arrangements without altering the overall framework .
Heterocycle Formation Strategies
The target compound’s synthesis likely follows routes similar to those in and :
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under acidic conditions.
- Pyrazolo-triazinone assembly: Condensation of hydrazines with carbonyl precursors, as seen in ’s triazinone synthesis (refluxing oxazolones with phenylhydrazine in acetic acid) .
- Yields : High yields (e.g., 75–90% for compounds in ) are typical for such multi-step syntheses when optimized .
Comparison with Thiadiazole Derivatives
1,3,4-Thiadiazole analogs () are synthesized via oxidative cyclization of thiosemicarbazides. While thiadiazoles and oxadiazoles share similar electronic profiles, the latter’s oxygen atom may reduce metabolic degradation compared to sulfur, a consideration in drug design .
Antiradical Potential
The methylsulfanyl group in the target compound may enhance radical quenching due to sulfur’s electron-donating capacity, though steric hindrance from the oxadiazole could offset this .
Therapeutic Window Considerations
highlights that some heterocycles induce ferroptosis (a form of cell death) in oral squamous cell carcinoma (OSCC) with selectivity over normal cells. Fluorinated aromatic systems, like the target compound’s 4-fluorophenyl group, often improve tumor targeting by modulating membrane permeability and metabolic stability .
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Heterocyclic core formation : Building the pyrazolo[1,5-d][1,2,4]triazin-4-one scaffold via cyclocondensation reactions, often using hydrazine derivatives and carbonyl-containing intermediates.
- Oxadiazole ring incorporation : The 1,2,4-oxadiazol-5-yl group is introduced via coupling reactions, such as the reaction of amidoximes with activated carboxylic acid derivatives under microwave-assisted or thermal conditions .
- Functionalization : The methylsulfanylphenyl group is attached via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring precise control of reaction temperatures (e.g., 80–120°C) and catalysts like Pd(PPh₃)₄ .
Basic: How is the structure confirmed post-synthesis?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and heterocyclic connectivity. For example, the 4-fluorophenyl group shows characteristic splitting patterns in ¹H NMR (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating stability of the oxadiazole and pyrazole rings .
- X-ray crystallography : Resolves ambiguous NOE correlations, particularly for stereochemical assignments in complex fused-ring systems .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
Priority assays include:
- Enzyme inhibition studies : Target kinases or phosphodiesterases using fluorescence polarization or radiometric assays, given the compound’s triazine-oxadiazole framework .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative strains, leveraging the methylsulfanyl group’s potential membrane interaction .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Answer:
- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, catalyst loading, temperature). For example, optimizing oxadiazole formation may require DMF as a solvent at 100°C .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. microwave power) to maximize yield. A Central Composite Design (CCD) can reduce side-product formation in multi-step syntheses .
- Statistical validation : Confirm robustness via ANOVA and lack-of-fit tests, ensuring reproducibility at the 95% confidence level .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Common issues and solutions:
- Ambiguous NMR peaks : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals, especially in aromatic regions of fluorophenyl and methylsulfanylphenyl groups .
- MS fragmentation anomalies : Compare experimental HRMS data with computational predictions (e.g., MassFrontier software) to identify unexpected degradation pathways .
- Crystallographic vs. solution-state discrepancies : Validate X-ray data with DFT-optimized molecular geometries (e.g., Gaussian09) to address conformational flexibility .
Advanced: What computational approaches predict the compound’s mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding sites). The oxadiazole ring often exhibits hydrogen bonding with conserved residues .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity and conformational dynamics .
- QSAR modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with bioactivity .
Advanced: How to design structure-activity relationship (SAR) studies using structural analogs?
Answer:
- Analog selection : Prioritize derivatives with variations in:
- Biological testing : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (e.g., methylsulfanyl vs. methoxy groups) with cellular uptake .
- Data integration : Apply principal component analysis (PCA) to identify clusters of activity across analogs, highlighting critical pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
